N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Overview
Description
N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system, and a nitrophenyl group, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions . These interactions can lead to changes in the conformation and function of the target, potentially altering cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been reported to exhibit antitumor activities, suggesting that this compound may also have potential anticancer effects .
Action Environment
The action, efficacy, and stability of N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .
Preparation Methods
The synthesis of N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the nitrophenyl and acetamide groups. One common synthetic route involves the cyclization of appropriate precursors under specific conditions, such as the use of formic acid or triethyl orthoformate as cyclizing agents . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl or acetamide groups are replaced by other functional groups. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of other complex molecules and can be used in the development of new synthetic methodologies.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(4-nitrophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can be compared to other pyrazolopyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit biological activities, including CDK2 inhibition, but may differ in their specific molecular interactions and potency.
Indole derivatives: While structurally different, indole derivatives share some biological activities, such as anticancer and antiviral properties. The uniqueness of this compound lies in its specific combination of functional groups and its ability to target multiple biological pathways.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4/c26-17(22-13-6-8-15(9-7-13)25(28)29)11-23-12-20-18-16(19(23)27)10-21-24(18)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRHSHZZEXVERP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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